Propargyl-PEG13-bromide

Description

Structural Design and Reactivity Principles of Propargyl-PEG13-bromide as a Heterobifunctional Reagent

This compound is classified as a heterobifunctional reagent, meaning it possesses two different reactive functional groups at opposite ends of its structure. broadpharm.comlookchem.com This design allows for sequential or orthogonal chemical modifications. The two key functional moieties are the propargyl group and the bromide atom.

The propargyl group contains a terminal alkyne (a carbon-carbon triple bond). This alkyne is a crucial component for participating in "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medkoo.com This reaction allows for the efficient and specific formation of a stable triazole ring when reacted with an azide-containing molecule. lookchem.commedkoo.com

On the other end of the molecule lies the bromide atom. Bromide is an excellent leaving group in nucleophilic substitution reactions. medkoo.com This allows for the covalent attachment of the entire this compound molecule to a substrate that contains a nucleophilic group, such as an amine, thiol, or hydroxyl group.

The strategic placement of these two distinct reactive groups on a single molecular scaffold is the cornerstone of its utility. It enables the precise and controlled linkage of two different molecules that might not otherwise be easily connected. For instance, one part of a target molecule can be attached via the bromide, and then a second molecule, functionalized with an azide (B81097), can be "clicked" onto the propargyl end. lookchem.com

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C29H55BrO13 | broadpharm.com |

| Molecular Weight | 691.65 g/mol | medkoo.com |

| Appearance | Solid powder | medkoo.com |

| Purity | Typically >98% | medkoo.com |

| Solubility | Soluble in water, DMSO, DCM, and DMF | broadpharm.commedkoo.com |

The Polyethylene (B3416737) Glycol (PEG) Moiety: Influence on Molecular Flexibility, Solubility, and Biocompatibility in Conjugation Strategies

Central to the structure of this compound is the polyethylene glycol (PEG) spacer. This linker consists of 13 repeating ethylene (B1197577) glycol units, -(CH2CH2O)-. The inclusion of this PEG chain imparts several highly desirable properties that are critical for its applications, especially in a biological context. broadpharm.comlookchem.com

Molecular Flexibility: The PEG chain is known for its high degree of flexibility. thermofisher.comabcam.co.jp This inherent flexibility can help to overcome steric hindrance, which is the slowing of chemical reactions due to the physical bulk of molecules. By providing a flexible spacer, the reactive ends of the this compound molecule and its conjugation partners can more easily orient themselves for a successful reaction.

Biocompatibility: PEG is widely regarded as a biocompatible and non-immunogenic polymer. thermofisher.comabcam.co.jpmdpi.com When attached to other molecules, it can help to shield them from the body's immune system, reducing the likelihood of an immune response and prolonging their circulation time in the bloodstream. frontiersin.orgnih.gov This "stealth" property is a key reason for the widespread use of PEG in the development of therapeutic drugs. nih.gov

| Property | Influence of PEG Chain | Reference |

|---|---|---|

| Solubility | Increases solubility of hydrophobic molecules in aqueous solutions. | thermofisher.comabcam.co.jpaxispharm.com |

| Stability | Can protect conjugated molecules from degradation. | axispharm.com |

| Biocompatibility | Generally non-toxic and non-immunogenic, reducing adverse biological reactions. | thermofisher.comabcam.co.jpmdpi.com |

| Flexibility | Provides a flexible spacer, potentially reducing steric hindrance in conjugation reactions. | thermofisher.comabcam.co.jp |

Foundations of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Prominence in Chemical Biology with this compound

The propargyl group of this compound is specifically designed for participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govwikipedia.org The CuAAC reaction is the premier example of a click reaction. wikipedia.org

The uncatalyzed reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often results in a mixture of products. wikipedia.org However, the introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10^7 to 10^8 and, crucially, controls the regioselectivity, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov

The mechanism of CuAAC is understood to proceed through a series of steps involving the copper catalyst. wikipedia.orgnih.gov The copper(I) species coordinates with the terminal alkyne of the propargyl group, increasing its acidity and facilitating the formation of a copper acetylide intermediate. wikipedia.orgnih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the stable triazole ring and regeneration of the copper catalyst. wikipedia.orgnih.gov The reaction is highly efficient and can be performed in a variety of solvents, including water, and at room temperature, making it exceptionally well-suited for biological applications. wikipedia.orgorganic-chemistry.org

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGLALHALJBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

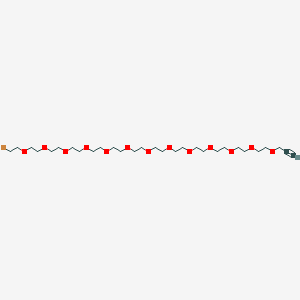

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55BrO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Propargyl Peg13 Bromide

Synthetic Routes for the Preparation of Propargyl-PEG13-bromide and Related Propargyl-PEG Linkers.

The synthesis of propargyl-PEG linkers typically involves the reaction of a PEG molecule with propargyl bromide. One common method begins with a heterobifunctional PEG, such as α-hydroxyl-ω-carboxyl PEG. The carboxyl group is esterified with propargyl bromide in the presence of a base like potassium hydroxide (B78521) to yield the α-hydroxyl-ω-propargyl PEG. mdpi.com This approach provides a high yield of the desired product. mdpi.com

Another strategy involves the reaction of a PEG-diol with propargyl bromide in the presence of a strong base like sodium hydride. rsc.org The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.org The resulting propargyl-PEG can then be further functionalized.

The synthesis of propargyl bromide itself is often achieved by reacting propargyl alcohol with a brominating agent like phosphorus tribromide, often in the presence of a base such as pyridine. google.comprepchem.com

A general synthetic scheme for a propargyl-PEG-bromide would involve starting with a PEG-diol, monoprotecting one hydroxyl group, converting the other hydroxyl to a bromide, and finally reacting the protected hydroxyl with propargyl bromide after deprotection.

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| HOOC-PEG-OH | 1. KOH 2. Propargyl bromide | α-hydroxyl-ω-propargyl PEG | High yield esterification of the carboxylic acid. mdpi.com |

| HO-PEG-OH | 1. NaH 2. Propargyl bromide | Propargyl-PEG-OH | Williamson ether synthesis to introduce the propargyl group. rsc.org |

| Propargyl alcohol | PBr3, Pyridine | Propargyl bromide | Standard method for converting an alcohol to a bromide. google.comprepchem.com |

Selective Functionalization Strategies Utilizing the Terminal Alkyne Group of this compound.

The terminal alkyne of this compound is a versatile functional group that can participate in a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". broadpharm.com This reaction allows for the efficient and specific ligation of the propargyl-PEG linker to molecules containing an azide (B81097) group, forming a stable triazole linkage. broadpharm.com

Other selective reactions involving the terminal alkyne include:

Sonogashira coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.

Mannich reaction: The reaction of the alkyne with an amine and a non-enolizable aldehyde (or ketone) leads to the formation of a propargylamine (B41283).

Alkynylation reactions: The terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile to attack various electrophiles. lumenlearning.com

Gold-mediated alkynylation: Cyclometalated gold(III) complexes can mediate the cross-coupling of terminal alkynes with other molecules for selective modification. polyu.edu.hk

These reactions provide a powerful toolkit for attaching a wide range of molecules, including peptides, proteins, and small molecule drugs, to the propargyl-PEG linker. polyu.edu.hkresearchgate.net

Controlled Nucleophilic Substitution Reactions with the Bromide Moiety of this compound.

The bromide group in this compound is a good leaving group and is susceptible to nucleophilic substitution reactions. broadpharm.com This allows for the introduction of a second functional group at the other end of the PEG linker. The reactivity of the bromide allows for both SN1 and SN2 type reactions, depending on the reaction conditions and the nucleophile. libretexts.orgviu.ca

Common nucleophiles used in these reactions include:

Azides: Reaction with sodium azide introduces an azide group, which is another key functional group for click chemistry. researchgate.net

Amines: Primary and secondary amines can displace the bromide to form secondary and tertiary amines, respectively. lumenlearning.com

Thiols: Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers.

Carboxylates: Carboxylate salts can be used to form esters.

Hydroxide: Although less common due to potential side reactions, hydroxide can be used to form an alcohol. viu.ca

The choice of solvent is crucial for controlling the outcome of these reactions. Polar aprotic solvents like DMSO or DMF are often preferred for SN2 reactions, as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion. libretexts.org

Chemo- and Regioselective Considerations in Multi-Component Reactions with this compound.

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. rug.nl this compound, with its two distinct reactive sites, is an ideal substrate for MCRs.

Key considerations for achieving chemo- and regioselectivity in MCRs involving this compound include:

Orthogonality of the reactive groups: The terminal alkyne and the bromide moiety exhibit different reactivities, allowing for their selective participation in different types of MCRs. For instance, the alkyne can participate in reactions like the A3 coupling (aldehyde, alkyne, amine) while the bromide remains unreacted, or vice versa. ajgreenchem.com

Catalyst control: The choice of catalyst can direct the reaction towards a specific pathway. For example, copper catalysts are commonly used to activate the alkyne for cycloaddition reactions, while other transition metals might be employed to activate the C-Br bond. researchgate.net

Reaction conditions: Temperature, solvent, and the order of addition of reagents can all influence the outcome of the reaction.

An example of a chemo- and regioselective MCR is a one-pot reaction where the alkyne first participates in a copper-catalyzed reaction, followed by a nucleophilic substitution at the bromide site.

Exploration of Green Chemistry Approaches in Propargylation Reactions.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. purkh.com In the context of propargylation reactions, several green chemistry approaches are being explored:

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a key focus. semanticscholar.org Polyethylene (B3416737) glycol itself can sometimes serve as a reaction medium. researchgate.net

Catalysis: The development of more efficient and recyclable catalysts can reduce waste and energy consumption. This includes the use of biocatalysts or metal-organic frameworks (MOFs). ajgreenchem.com

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. purkh.com MCRs are inherently atom-economical. rug.nl

Energy efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation can often lead to faster reaction times and lower energy consumption. semanticscholar.org

For instance, the A3 coupling reaction to form propargylamines can be performed in water using a recyclable copper catalyst, representing a greener alternative to traditional methods. ajgreenchem.com

| Green Chemistry Principle | Application in Propargylation | Example |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous organic solvents with water or other benign alternatives. semanticscholar.org | A3 coupling reaction for propargylamine synthesis in water. ajgreenchem.com |

| Catalysis | Development of recyclable and highly efficient catalysts. | Use of a retrievable copper-based metal-organic complex in the A3 coupling. ajgreenchem.com |

| Atom Economy | Designing reactions where most of the starting material atoms are incorporated into the product. purkh.com | Multi-component reactions that combine several molecules in one step. rug.nl |

| Energy Efficiency | Using alternative energy sources to reduce reaction times and energy consumption. semanticscholar.org | Microwave-assisted synthesis of propargyl-containing compounds. |

Propargyl Peg13 Bromide in Contemporary Bioconjugation Chemistry

Mechanism and Efficiency of CuAAC with Propargyl-PEG13-bromide for Biomolecular Ligation.creative-biolabs.combroadpharm.comcreative-biolabs.com

The propargyl group of this compound is a key functional handle for CuAAC, a cornerstone of "click chemistry." broadpharm.com This reaction facilitates the formation of a stable triazole linkage between the alkyne on the PEG linker and an azide-functionalized biomolecule. creative-biolabs.comcreative-biolabs.com The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate from the terminal alkyne of the propargyl group. This is followed by a [3+2] cycloaddition with an azide (B81097) to yield the 1,4-disubstituted triazole product. The reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which is advantageous for bioconjugation. nih.gov

The efficiency of CuAAC with propargyl-functionalized molecules is generally high, often achieving near-quantitative yields. acs.org This high efficiency minimizes the need for extensive purification, which is particularly beneficial when working with sensitive biomolecules. acs.org The use of a copper(I) catalyst is essential, and it is typically generated in situ from a copper(II) salt, such as copper sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate. nih.govjenabioscience.com

Kinetic Analysis and Optimization of Bioconjugation Reactions.acs.org

While specific kinetic data for this compound are not extensively documented in the available literature, the kinetics of CuAAC reactions with similar propargyl-PEG compounds have been studied. The reaction rates are influenced by several factors, including the concentration of reactants, the copper(I) catalyst, and the choice of ligand. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govjenabioscience.com

Optimization of these reactions typically involves adjusting the concentrations of the copper salt, the reducing agent, and the ligand to maximize the reaction rate while minimizing potential damage to the biomolecule from copper-mediated reactive oxygen species. nih.govjenabioscience.com For instance, studies on similar PEG conjugates have shown that parameters like pressure and temperature can also influence the reaction yield, with higher pressures and lower temperatures sometimes favoring the reaction. acs.org

Table 1: General Parameters for Optimization of CuAAC Bioconjugation Reactions

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Copper(II) Sulfate | 50 µM - 1 mM | Catalyzes the reaction; higher concentrations can increase rate but also potential for biomolecule damage. |

| Sodium Ascorbate | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state; excess can help prevent re-oxidation. |

| Ligand (e.g., THPTA) | 5:1 ratio to Cu(I) | Stabilizes Cu(I) and accelerates the reaction. |

| pH | 6.5 - 8.0 | Optimal range for maintaining the stability of biomolecules and the catalyst. |

| Temperature | Room Temperature | Generally sufficient for efficient reaction; optimization may be required for specific substrates. |

This table presents generally accepted ranges for optimizing CuAAC reactions with propargyl-functionalized reagents based on established protocols. Specific conditions for this compound may vary.

Orthogonal Reactivity and Functional Group Tolerance in Aqueous Systems.nih.govnih.gov

A significant advantage of the CuAAC reaction is its orthogonal reactivity. The alkyne and azide functional groups are largely unreactive with the vast majority of functional groups found in biological systems, such as amines, carboxylic acids, and thiols. nih.gov This high degree of specificity allows for the precise ligation of molecules in complex biological mixtures without the need for protecting groups. nih.gov this compound, with its terminal alkyne, benefits from this orthogonality, enabling its specific reaction with an azide-modified biomolecule in an aqueous environment. The PEG spacer further contributes to its compatibility with aqueous systems by enhancing its solubility. creative-biolabs.combroadpharm.com

Utility of the Bromide Handle in Nucleophilic Bioconjugations with this compound.creative-biolabs.combroadpharm.com

The bromide group on this compound serves as an effective leaving group in nucleophilic substitution reactions. creative-biolabs.comcreative-biolabs.com This allows for the covalent attachment of the linker to nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues. nih.gov

Conjugation to Thiol-Rich Biomolecules.nih.govnih.gov

Thiol groups, particularly the sulfhydryl group of cysteine residues in proteins, are excellent nucleophiles for reaction with alkyl halides like the bromide in this compound. This reaction results in the formation of a stable thioether bond. The specificity of this reaction can be controlled by the pH of the reaction medium; at physiological pH, the more nucleophilic thiolate anion is present in sufficient concentration to react efficiently.

While direct studies on this compound are limited, the principle is well-established with other bromo-PEG reagents. nih.gov This strategy is often employed to conjugate molecules to proteins at specific cysteine residues, which can be naturally occurring or introduced through site-directed mutagenesis.

Table 2: Nucleophilic Functional Groups Targeted by the Bromide Handle

| Functional Group | Amino Acid Residue | Resulting Linkage | General Reaction Conditions |

|---|---|---|---|

| Thiol (sulfhydryl) | Cysteine | Thioether | pH 7.0-8.5 |

| Amine (primary) | Lysine (ε-amino), N-terminus (α-amino) | Secondary Amine | pH > 8.0 |

This table outlines the general reactivity of the bromide handle with common nucleophilic amino acid side chains.

Amine-Based Conjugation Strategies.nih.govnih.gov

The primary amine groups of lysine residues and the N-terminus of proteins can also act as nucleophiles to displace the bromide of this compound, forming a secondary amine linkage. nih.gov However, this reaction is generally less specific than thiol-based conjugation due to the high abundance of lysine residues on the surface of most proteins. nih.gov To achieve a higher degree of selectivity, the reaction conditions, such as pH, must be carefully controlled. At a pH above the pKa of the ε-amino group of lysine (around 10.5), the amine is deprotonated and more nucleophilic. nih.gov

Site-Specific and Directed Bioconjugation Approaches Employing this compound.nih.govcam.ac.ukrsc.org

The dual functionality of this compound makes it a valuable tool for site-specific bioconjugation strategies, which aim to produce homogeneous bioconjugates with a defined drug-to-antibody ratio (in the case of antibody-drug conjugates) and preserved biological activity. nih.govnih.gov

One common approach is to first introduce a unique reactive handle onto the biomolecule at a specific site. For example, a cysteine residue can be introduced at a specific location on a protein through genetic engineering. cam.ac.uk this compound can then be attached to this unique cysteine via its bromide group. The resulting propargyl-functionalized protein can then be specifically conjugated to an azide-containing molecule through CuAAC.

Alternatively, enzymatic methods can be used to introduce a non-natural amino acid containing either an alkyne or an azide group at a specific site in a protein. nih.govrsc.orgrsc.org If an azide-containing amino acid is incorporated, the propargyl group of this compound can be used for direct ligation via CuAAC. These chemoenzymatic approaches offer precise control over the location of conjugation, leading to more uniform and well-defined bioconjugates. rsc.orgresearchgate.net

Development of PEGylated Bioconjugates for Enhanced Functionality

The conjugation of polyethylene (B3416737) glycol (PEG) chains to biological molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the functionality and therapeutic properties of bioconjugates. This compound is a heterobifunctional linker that exemplifies the chemical tools used in this process. broadpharm.comcreative-biolabs.com It incorporates a PEG chain of 13 ethylene (B1197577) glycol units, which imparts specific, desirable characteristics to the final bioconjugate. broadpharm.com The primary advantage of the PEG moiety is the significant increase in the hydrophilicity and aqueous solubility of the molecule it is attached to. creative-biolabs.comcreative-biolabs.com This property is critical in overcoming the solubility challenges often encountered with complex biomolecules and hydrophobic drug payloads.

The structure of this compound is designed for specific, sequential chemical reactions. It features a terminal propargyl group (an alkyne) at one end and a bromide group at the other, separated by the PEG13 spacer. creative-biolabs.com The propargyl group is specifically designed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, to form a stable triazole linkage. broadpharm.comcreative-biolabs.combroadpharm.com The bromide, being a good leaving group, is susceptible to nucleophilic substitution reactions, providing a second, distinct point of attachment. creative-biolabs.comcreative-biolabs.com This dual reactivity allows for the precise and controlled assembly of complex molecular architectures, which is fundamental to the development of advanced bioconjugates. mdpi.com

| Parameter | Data | Source(s) |

| CAS Number | 2055105-25-2 | broadpharm.com3wpharm.comlabshake.com |

| Molecular Formula | C29H55BrO13 | broadpharm.comdcchemicals.com |

| Molecular Weight | 691.7 g/mol | broadpharm.combroadpharm.com |

| Solubility | Water, DMSO, DCM, DMF | broadpharm.com |

| Purity | ≥95% | broadpharm.comlabshake.com |

This table presents the physicochemical properties of this compound.

Strategies for Antibody-Drug Conjugate (ADC) Linker Development

Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent, connected by a chemical linker. nih.govmdpi.com The linker is a critical component that influences the stability, solubility, and payload-release mechanism of the ADC. broadpharm.com this compound serves as a non-cleavable ADC linker, representing a specific strategy in ADC design. dcchemicals.com

The development strategy using a linker like this compound involves several key considerations:

Controlled Conjugation Chemistry : The heterobifunctional nature of the molecule allows for directed conjugation. The propargyl group can be reacted with an azide-modified component (e.g., the cytotoxic payload), while the bromide can be reacted with a nucleophilic site on the antibody, or vice-versa. creative-biolabs.com This enables the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), a crucial factor in the therapeutic window of the final conjugate. broadpharm.com

Non-Cleavable Linker Design : As a non-cleavable linker, this compound creates a stable, permanent bond between the antibody and the payload. dcchemicals.commedchemexpress.com The strategic advantage of this approach is enhanced stability in systemic circulation, minimizing premature release of the cytotoxic drug that could lead to off-target toxicity. broadpharm.com In this design, the drug is released only after the ADC is internalized by the target cancer cell and the antibody component is degraded by lysosomes. broadpharm.com This contrasts with cleavable linkers, which are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cell. mdpi.combroadpharm.com

| Functional Group | Chemical Reactivity | Strategic Role in ADC Development |

| Propargyl | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). creative-biolabs.commedchemexpress.com | Provides a highly specific and stable "click chemistry" handle for conjugation to an azide-modified antibody or drug payload. broadpharm.com |

| PEG13 Spacer | Chemically stable and hydrophilic. | Increases the aqueous solubility of the ADC, prevents aggregation, and improves in vivo stability and pharmacokinetics. creative-biolabs.comcreative-biolabs.combroadpharm.com |

| Bromide | Acts as a leaving group in nucleophilic substitution reactions. broadpharm.comcreative-biolabs.com | Offers a second, orthogonal reaction site for attachment to the other component of the ADC (antibody or drug). creative-biolabs.com |

This table details the functional components of this compound and their specific roles in the strategic development of Antibody-Drug Conjugate linkers.

Propargyl Peg13 Bromide in Polymer Science and Advanced Material Functionalization

Synthesis of Tailored Polymeric Architectures Incorporating Propargyl-PEG13-bromide

The unique chemical functionalities of this compound enable its use in the synthesis of diverse and well-defined polymeric architectures. Its ability to participate in both click chemistry and traditional polymerization techniques allows for the creation of complex structures such as block copolymers, graft copolymers, and star polymers.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are frequently employed to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. nih.govsigmaaldrich.comresearchgate.net this compound can be used to introduce an alkyne functionality into a polymer chain, which can then be further modified via click chemistry. broadpharm.com

For instance, block copolymers can be synthesized by first using a PEG-based macroinitiator to polymerize a monomer via ATRP or RAFT. nih.gov The resulting polymer can then be functionalized with a propargyl group, which can subsequently react with an azide-terminated polymer of a different type to form a block copolymer through a click reaction. nih.govfrontiersin.org This approach allows for the combination of different polymer blocks with distinct properties, leading to materials with tailored self-assembly behaviors and functionalities. nih.gov

Graft copolymers, which feature polymer chains branching off a main polymer backbone, can also be synthesized using this compound. nih.gov A polymer backbone containing pendant bromide groups can be synthesized, and then this compound can be "grafted to" the backbone via nucleophilic substitution. Alternatively, a "grafting from" approach can be used where the bromide end of this compound initiates the polymerization of a monomer from a surface or another polymer. sigmaaldrich.comfrontiersin.org

The versatility of this compound in polymer synthesis is highlighted in the following table, which summarizes various polymerization techniques and the resulting architectures.

| Polymerization Technique | Resulting Polymeric Architecture | Key Features |

| ATRP/RAFT | Linear Polymers, Block Copolymers | Controlled molecular weight, narrow polydispersity |

| Click Chemistry (CuAAC) | Block Copolymers, Graft Copolymers, Star Polymers | High efficiency, high specificity, mild reaction conditions |

| Combined ATRP/RAFT and Click Chemistry | Complex architectures (e.g., miktoarm stars) | Precise control over composition and structure |

Surface Engineering and Functionalization of Nanomaterials with this compound

The ability to modify the surfaces of materials is crucial for a wide range of applications, from biomedical devices to electronics. This compound serves as a valuable tool for surface engineering, enabling the covalent attachment of PEG chains to various substrates. This process, known as PEGylation, can significantly alter the surface properties of materials, often improving their biocompatibility, reducing non-specific protein adsorption, and enhancing their stability in biological environments.

Graphene and other carbon nanostructures possess exceptional mechanical, electrical, and thermal properties, but their inherent hydrophobicity can limit their application in aqueous systems. Surface functionalization with this compound can overcome this limitation. The bromide end of the molecule can react with functional groups on the surface of graphene oxide or other modified carbon nanomaterials. The propargyl end can then be used for further "click" reactions to attach other molecules of interest. This approach allows for the creation of water-dispersible and functionalized carbon nanomaterials for applications in drug delivery, bioimaging, and sensing.

In the field of drug delivery, polymeric nanocarriers and micelles are extensively investigated for their potential to encapsulate and deliver therapeutic agents to specific targets. This compound plays a key role in the fabrication of these systems. Amphiphilic block copolymers, synthesized using methods described in section 4.1, can self-assemble in aqueous solutions to form micelles or polymersomes. nih.gov The PEG block, introduced via this compound, forms the hydrophilic corona of these nanostructures, providing a stealth-like effect that helps them evade the immune system and prolong their circulation time.

The propargyl groups located at the periphery of these nanocarriers can be used to attach targeting ligands, such as antibodies or peptides, via click chemistry. This allows for the development of targeted drug delivery systems that can selectively accumulate at disease sites, thereby increasing therapeutic efficacy and reducing side effects.

Influence of PEG Chain Length and Polydispersity on Material Properties

The length and polydispersity of the PEG chain in Propargyl-PEGylated materials have a profound impact on their physicochemical and biological properties. The number of ethylene (B1197577) glycol repeat units determines the thickness of the PEG layer on a surface or the corona of a nanocarrier.

A longer PEG chain generally leads to:

Increased Hydrophilicity: Enhancing the water solubility and dispersibility of the material.

Improved Biocompatibility: Creating a more effective barrier against protein adsorption and cellular adhesion.

Longer Circulation Times: For nanocarriers, a thicker PEG corona more effectively shields the particle from opsonization and clearance by the reticuloendothelial system.

The polydispersity index (PDI) of the PEG chain, which is a measure of the distribution of molecular weights, is also a critical parameter. A low PDI, indicating a more uniform chain length, is often desirable as it leads to more well-defined and reproducible material properties. In self-assembling systems, a narrow PDI can result in more uniform and stable nanostructures.

The following table illustrates the general trends observed with varying PEG chain lengths in PEGylated systems.

| PEG Chain Length | Property | Effect |

| Short | Hydrophilicity | Moderate |

| Protein Repulsion | Less effective | |

| Circulation Half-life | Shorter | |

| Long | Hydrophilicity | High |

| Protein Repulsion | More effective | |

| Circulation Half-life | Longer |

Integration of this compound into Responsive Polymer Systems

Responsive polymers, also known as "smart" polymers, undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. This compound can be incorporated into these systems to impart both biocompatibility and a handle for further functionalization.

For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM) can be synthesized with a this compound initiator. Below its lower critical solution temperature (LCST), the polymer is soluble in water. Above the LCST, it undergoes a phase transition and becomes insoluble. By incorporating a PEG block, the transition temperature and the properties of the resulting aggregates can be finely tuned. The propargyl group can then be used to attach bioactive molecules, creating a system that can release its payload in response to a local temperature change, a desirable feature for targeted drug delivery.

Research Applications of Propargyl Peg13 Bromide in Chemical Biology and Probe Design

Rational Design and Synthesis of Chemical Probes via Propargyl-PEG13-bromide Click Chemistry

The structure of this compound is ideally suited for the rational design of chemical probes. The bromide group serves as a reactive handle for covalent attachment to a ligand or pharmacophore that recognizes a specific biological target. creative-biolabs.com The propargyl group functions as a bio-orthogonal handle, which can be selectively reacted with azide-containing reporter molecules (e.g., fluorophores, biotin) through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.commedchemexpress.com This modular approach allows for the late-stage introduction of detection tags, facilitating the synthesis of diverse probes from a common precursor.

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of bioactive molecules. nih.gov PAL probes are designed with three key components: a target-binding ligand, a photoreactive group (like a diazirine or aryl azide) that forms a covalent bond upon light activation, and a reporter handle for downstream detection and analysis. nih.govwustl.edu

This compound serves as an excellent scaffold for constructing PAL reagents. In a typical synthetic scheme, the bromide end is used to alkylate a targeting ligand that also incorporates a photoreactive moiety. The resulting conjugate is a complete PAL probe where the propargyl group acts as the reporter handle. After the probe is incubated with a biological system (e.g., cell lysate or live cells) and irradiated with UV light to induce covalent cross-linking to the target protein, the propargyl group becomes the point of attachment for an analytical tag. nih.gov Using click chemistry, an azide-functionalized fluorophore or biotin (B1667282) tag can be attached, enabling visualization by fluorescence microscopy or enrichment and identification of the target protein by mass spectrometry.

The utility of this compound extends to the creation of multifunctional probes for target identification and validation. These probes are engineered to perform several functions, such as binding to a target, reporting on its location, and enabling its isolation. The synthesis strategy involves attaching a molecule of interest to the bromide end of the linker, yielding a probe with a terminal alkyne. nih.gov

This alkyne tag allows for a two-step "tagging-then-modification" approach. First, the probe binds to its cellular targets. Second, after cell lysis, an azide-containing reporter tag is "clicked" onto the probe-target adduct. nih.gov This strategy has been used to visualize, isolate, and identify the cellular targets of various compounds. nih.gov The long, hydrophilic PEG13 linker ensures that the propargyl group remains accessible for the click reaction without interfering with the binding of the ligand to its target protein.

Interactive Table: Components of a this compound Based Chemical Probe

| Component | Functional Group | Role in Probe Design | Downstream Application |

| Targeting Ligand | Varies (attached via bromide) | Provides specificity for a biological target (e.g., protein, enzyme). | Target binding and engagement studies. |

| PEG13 Spacer | Polyethylene (B3416737) Glycol Chain | Increases aqueous solubility and provides spatial separation between the ligand and the reporter group. | Improved pharmacokinetic and physicochemical properties. |

| Click Chemistry Handle | Propargyl (Alkyne) | Allows for bio-orthogonal ligation to an azide-modified reporter tag. | Visualization, enrichment, and identification of the target. |

| Reporter Tag | Azide (B81097) | Covalently attaches to the alkyne handle via CuAAC. | Fluorescence imaging (fluorophore) or affinity purification (biotin). |

This compound as a Constituent in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. nih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. nih.govnih.gov Propargyl-PEG-bromide linkers are utilized in the synthesis of PROTACs, where they form the crucial bridge between the two binding moieties. medchemexpress.commedchemexpress.com

The linker is not merely a passive spacer but plays a critical role in the efficacy of a PROTAC. nih.gov Its length, composition, flexibility, and attachment points significantly influence the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination. nih.govresearchgate.net

Interactive Table: Impact of Linker Properties on PROTAC Efficacy

| Linker Characteristic | Influence on PROTAC Function | Example from Research |

| Length | Determines the ability to form a stable ternary complex. Both too short and excessively long linkers can be suboptimal. researchgate.net | For certain BRD4-targeting PROTACs, increasing linker length facilitated ternary complex formation and improved degradation efficiency. nih.gov |

| Composition | Affects physicochemical properties like solubility and cell permeability, as well as interactions within the ternary complex. nih.gov | Replacing an alkyl chain with a pyridyl group in an androgen receptor PROTAC increased solubility and improved pharmacokinetic properties. nih.gov |

| Flexibility | Allows the PROTAC to adopt an optimal conformation for productive ternary complex formation. nih.gov | The flexible linker of the degrader MZ1 folds upon itself to facilitate key protein-protein interactions that support positive cooperativity. nih.gov |

| Attachment Point | Can alter the vector and orientation of the two ligands, impacting protein-protein interactions and ternary complex stability. nih.gov | Varying the linker attachment site on the same ligand pair can result in different degradation selectivity profiles for related proteins. nih.gov |

Enabling Strategies for Protein and Nucleic Acid Modifications in Chemical Biology

The dual functionality of this compound makes it a valuable tool for the specific modification of proteins and nucleic acids. The reactive bromide can be used for conjugation, while the propargyl group allows for subsequent functionalization via click chemistry. broadpharm.combroadpharm.com

For protein modification, a common strategy involves first conjugating this compound to a small molecule or peptide that binds specifically to a target protein. This conjugate is then used to deliver the propargyl-PEG linker to the protein of interest. Once the protein is labeled with the alkyne-terminated linker, it can be further modified by clicking on various azide-containing molecules, such as imaging agents, cross-linkers, or affinity tags.

In the context of nucleic acids, this compound can be used to synthesize modified phosphoramidites or can be incorporated at the 5' or 3' end of an oligonucleotide during solid-phase synthesis. This introduces a terminal propargyl group into the DNA or RNA sequence. google.com This alkyne-modified oligonucleotide can then be readily conjugated to other molecules, such as proteins, peptides, or fluorescent dyes, using click chemistry, enabling the construction of sophisticated bioconjugates for diagnostic and therapeutic applications. nih.gov

Emerging Research Directions and Future Perspectives of Propargyl Peg13 Bromide

Development of Catalyst-Free or Bioorthogonal Click Reactions with Propargyl-PEG13-bromide

The propargyl group of this compound is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. creative-biolabs.combroadpharm.combroadpharm.com However, the potential cytotoxicity of copper catalysts has spurred the development of catalyst-free, bioorthogonal alternatives. A prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a metal catalyst by employing a strained cyclooctyne (B158145). nih.gov

In this context, the propargyl group of this compound can react with an azide-modified biomolecule in the presence of a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage. magtech.com.cnnih.gov This bioorthogonal approach is particularly valuable for in vivo applications where the introduction of a toxic catalyst is undesirable. magtech.com.cn The reaction proceeds rapidly under physiological conditions, demonstrating high selectivity and efficiency. nih.gov

Another emerging area is the use of bioorthogonal reactions for on-demand prodrug activation. researchgate.net Long PEG chains, similar to the one in this compound, can be derivatized to create bioorthogonal activators that target tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net This strategy allows for the localized release of a therapeutic agent, minimizing off-target effects.

| Reaction Type | Catalyst | Key Features | Relevance to this compound |

| CuAAC | Copper(I) | High efficiency, regioselectivity | Standard application for the propargyl group |

| SPAAC | None (strain-promoted) | Bioorthogonal, catalyst-free, suitable for in vivo applications | Propargyl group can react with strained cyclooctynes |

| Staudinger Ligation | None | Bioorthogonal, involves azide (B81097) and phosphine | Potential for dual functionalization strategies |

| Tetrazine Ligation | None | Extremely fast kinetics, bioorthogonal | Can be used in combination with SPAAC for multi-labeling |

Advanced Characterization Methodologies for this compound Conjugates

The precise characterization of this compound conjugates is critical to ensure their structural integrity and purity. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the successful conjugation and the chemical structure of the resulting molecule. acs.orgnih.gov For instance, in ¹H NMR, the disappearance of the characteristic signals of the terminal alkyne proton and the appearance of new signals corresponding to the formed triazole ring would indicate a successful click reaction. researchgate.net The repeating ethylene (B1197577) glycol units of the PEG chain typically show a characteristic broad signal. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight of the conjugate, thereby confirming the successful attachment of the this compound linker to the molecule of interest. acs.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are vital for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts.

The characterization of PEGylated biologics can be particularly challenging due to the heterogeneity of the PEG linker. However, the use of monodisperse PEG derivatives like this compound simplifies analysis, leading to more homogeneous conjugates with well-defined properties. intertek.com

Computational Chemistry Approaches for Predicting Reactivity and Conjugate Conformation

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level, guiding experimental design and optimization.

Density Functional Theory (DFT): DFT calculations are extensively used to study the reaction mechanisms and kinetics of azide-alkyne cycloadditions. rsc.orgmdpi.com These studies can elucidate the transition states and activation energies of both catalyzed and uncatalyzed reactions involving the propargyl group, helping to predict the feasibility and rate of conjugation. researchgate.netresearchgate.net For instance, DFT can be employed to compare the energy barriers of CuAAC versus SPAAC for a given system, providing insights into which reaction pathway is more favorable. frontiersin.org

| Computational Method | Application for this compound | Key Insights |

| Density Functional Theory (DFT) | Modeling azide-alkyne cycloaddition reactions | Reaction mechanisms, transition states, activation energies, reactivity prediction |

| Molecular Dynamics (MD) Simulations | Predicting the conformation of the PEG linker in conjugates | Hydrodynamic volume, steric shielding, interaction with solvent and biological targets |

Integration into High-Throughput Synthesis and Screening Platforms for Chemical Discovery

The heterobifunctional nature of this compound makes it an ideal building block for high-throughput synthesis and the creation of large chemical libraries for drug discovery. nih.govmdpi.com One end of the linker can be attached to a scaffold molecule, while the other end remains available for conjugation to a diverse set of building blocks via click chemistry. rsc.orgjenkemusa.com

This approach is particularly relevant for the synthesis of libraries of molecules such as Proteolysis Targeting Chimeras (PROTACs), where a linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The modular nature of this compound allows for the rapid generation of a multitude of PROTAC candidates with varying linker lengths and attachment points, facilitating the optimization of their degradation activity.

Automated synthesis platforms can be employed to perform these reactions in a parallel format, significantly accelerating the discovery of new bioactive compounds. nih.gov The reliability and high yield of click chemistry reactions are well-suited for automation. nih.gov

Innovations in Biosensing and Diagnostic Tool Development Utilizing this compound

The unique properties of this compound are being harnessed to develop novel biosensors and diagnostic tools with enhanced sensitivity and specificity. purepeg.com

Electrochemical Biosensors: The propargyl group can be used to immobilize biorecognition elements, such as peptides or antibodies, onto electrode surfaces via click chemistry. nih.govnih.gov The long, hydrophilic PEG spacer can extend the recognition element away from the surface, improving its accessibility to the target analyte and minimizing non-specific binding, thereby enhancing the sensor's performance. mdpi.com

Furthermore, the integration of such linkers into PET imaging probes is a rapidly advancing field. The ability to attach a chelator for a radionuclide to a targeting moiety via a PEG linker allows for the development of next-generation diagnostic agents with improved pharmacokinetic profiles.

Q & A

Q. What safety protocols are critical when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.